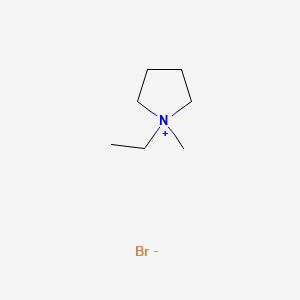
1-Ethyl-1-methylpyrrolidinium bromide
概要
説明
1-Ethyl-1-methylpyrrolidinium bromide is an ionic liquid . It can be prepared by reacting N-methylpyrrolidine with bromoethane . Conventionally, it is used as a bromine-sequestering agent (BSA) in zinc/bromine redox flow batteries .
Synthesis Analysis
The synthesis of 1-Ethyl-1-methylpyrrolidinium bromide involves the reaction of N-methylpyrrolidine with bromoethane .Molecular Structure Analysis
The molecular formula of 1-Ethyl-1-methylpyrrolidinium bromide is C7H16BrN . It has an average mass of 194.113 Da and a monoisotopic mass of 193.046600 Da .Chemical Reactions Analysis
1-Ethyl-1-methylpyrrolidinium bromide is used as a bromine-sequestering agent in zinc/bromine redox flow batteries .Physical And Chemical Properties Analysis
The molecular weight of 1-Ethyl-1-methylpyrrolidinium bromide is 194.11 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 1 rotatable bond count .科学的研究の応用
1. Electrochemical Applications
1-Ethyl-1-methylpyrrolidinium bromide (MEPBr) has shown promise as a bromine-complexing agent in redox flow batteries. A study using in-situ confocal microscopy revealed that MEPBr forms insoluble organic phase MEPBr3, which plays a significant role in the generation and collision of emulsion droplets in bromide redox systems. This process impacts the electrochemical behavior of these batteries, offering insights into the phenomena occurring at the electrode surfaces of redox flow batteries (Han, Park, Kim, & Chung, 2017).
2. Ionic Liquid Applications
MEPBr is a key component in the study of ionic liquids, particularly in their interaction with other chemicals. For instance, the formation of polybromide monoanions in solutions of MEPBr has been extensively researched. By using spectroscopic and computational methods, key factors influencing polybromide sequestration were identified, providing criteria for the synthesis of efficient bromine sequestration agents (Easton, Ward, Chan, Radom, Masters, & Maschmeyer, 2016). Additionally, MEPBr's interaction with β-cyclodextrin and 18-crown-6 in aqueous environments has been investigated to understand its inclusion and encapsulation properties (Das, Datta, Rajbanshi, & Roy, 2018).
3. Applications in Zinc Bromine Flow Batteries
The use of MEPBr as a bromine sequestration agent (BSA) in zinc bromine flow batteries has been benchmarked. Studies have shown that MEPBr's inclusion in the electrolyte can significantly influence battery performance. Electrolytes containing MEPBr and other alternative BSAs were tested under typical operational conditions of zinc bromine flow batteries. It was observed that the performance varied depending on the BSA used, with some electrolytes showing improvements in voltaic efficiency and coulombic efficiency. This suggests MEPBr's potential in enhancing the performance of zinc bromine flow batteries (Schneider, Rajarathnam, Easton, Masters, Maschmeyer, & Vassallo, 2016).
4. Thermodynamic and Physicochemical Properties
The thermodynamic and physicochemical properties of MEPBr have been studied for potential applications in absorption refrigeration technology. These studies include the measurement of (vapor + liquid) equilibria (VLE), density, and dynamic viscosity of MEPBr mixtures. The findings suggest potential applications of MEPBr as a working fluid in absorption refrigeration technology, highlighting its versatile properties in various temperature and pressure conditions (Królikowska, Paduszyński, & Zawadzki, 2019).
5. Influence on Electrochemical Performance
Research has also been conducted on the influence of MEPBr on the electrochemical performance of zinc half-cells in zinc/bromine redox flow batteries. The studies focused on the suitability of MEPBr as a BSA compared to other ionic liquids. These investigations included analyses such as voltammetry and electrochemical impedance spectroscopy, which revealed that MEPBr-containing electrolytes could enhance zinc half-cell performance, suggesting its effectiveness in zinc/bromine battery systems (Rajarathnam, Easton, Schneider, Masters, Maschmeyer, & Vassallo, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJQQUGSPDBDRM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049347 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methylpyrrolidinium bromide | |
CAS RN |
69227-51-6 | |
| Record name | N-Ethyl-N-methylpyrrolidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1-methylpyrrolidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















